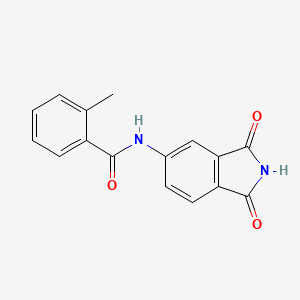
N-(1,3-二氧代异吲哚-5-基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
科学研究应用
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
作用机制
Target of Action
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a derivative of phthalimide . Phthalimide derivatives, such as lenalidomide and pomalidomide, are known to exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity . Therefore, it is plausible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may have similar targets and roles.
Mode of Action
Pomalidomide is known to exhibit its effects by modulating the activity of cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Biochemical Pathways
Pomalidomide, a structurally similar compound, is known to modulate the degradation of gspt1 protein . GSPT1 is a GTPase that plays a crucial role in the termination of protein synthesis . Therefore, it is possible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may affect similar pathways.
Result of Action
Based on its structural similarity to pomalidomide, it may have similar effects, such as antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .
生化分析
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has been found to interact with certain enzymes and proteins. For instance, it has been reported to suppress the activities of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme . The nature of these interactions involves the compound acting as an inhibitor, reducing the activity of the enzyme .
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide on cells are primarily related to its inhibitory activity on IDO1 . This enzyme plays a crucial role in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, the compound can influence these processes, potentially leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide involves its interaction with IDO1 . The compound binds to the enzyme, inhibiting its activity and leading to changes in gene expression . This can result in alterations in cellular processes, including cell signaling and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using silica-supported catalysts to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide often involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus, enhancing their chemical and biological properties .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Pomalidomide: Similar to lenalidomide, with additional antiangiogenic properties.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the isoindoline nucleus, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRPDIVVZXUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2445333.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)
![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)


![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
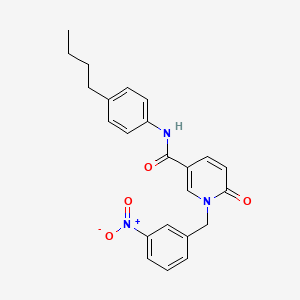
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)
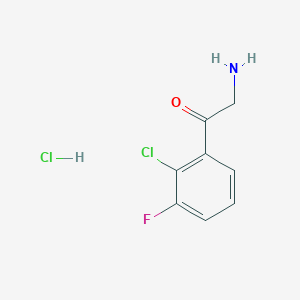
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)
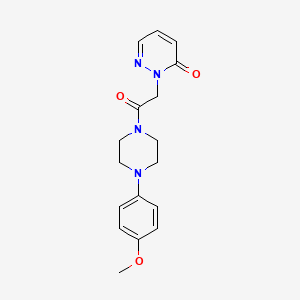
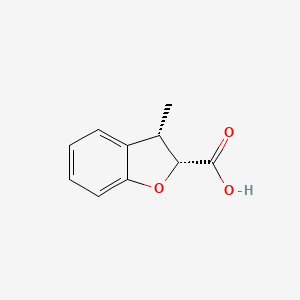
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
